Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate and related compounds typically involves one-step reactions or more complex methods tailored to introduce specific substituents or functional groups. For example, ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were prepared using a one-step reaction, highlighting the versatility and efficiency of synthetic strategies for these compounds (Navarrete-Vázquez et al., 2012).
Molecular Structure Analysis
The molecular structure of ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate and its derivatives has been elucidated through various analytical techniques, including crystallography. For instance, the crystal structure of a related compound, (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, was determined, shedding light on intermolecular hydrogen bonding and the conformation of the compound's rings (Lee et al., 2009).
Chemical Reactions and Properties
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate undergoes various chemical reactions, including interactions with protein tyrosine phosphatase 1B (PTP-1B), showcasing its potential in inhibiting enzymatic activity relevant to diabetes management (Navarrete-Vázquez et al., 2012).
Physical Properties Analysis
The physical properties of ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate derivatives, such as solubility and melting points, are influenced by their molecular structure. These properties are critical for understanding the compound's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are essential for the development of new pharmaceuticals or materials. Studies such as the synthesis and properties of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates provide insights into the reactivity and potential applications of these compounds (D'yachenko et al., 2019).
Scientific Research Applications
ABTS/PP Decolorization Assay for Antioxidant Capacity
The ABTS/PP decolorization assay is pivotal in evaluating the antioxidant capacity of various substances. This methodology elucidates reaction pathways involving coupling adducts formation and oxidative degradation, crucial for understanding antioxidant mechanisms. Such assays are fundamental in research aiming to identify novel antioxidants, including potentially related compounds like Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (Ilyasov et al., 2020).
Ionic Liquid-Based Technologies
The scalability of ionic liquid-based technologies, especially those involving ethyl-based compounds, is significant for industrial applications. The review on 1-Ethyl-3-Methylimidazolium Acetate highlights its potential for dissolving biopolymers and underscores the urgency to address its toxicity for environmental safety. This aligns with research interests in designing safer and more efficient chemical processes (Ostadjoo et al., 2018).
Safety And Hazards
The safety data sheet for Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate indicates that it has some hazards. The signal word is “Warning” and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a highly versatile chemical compound that has various applications in the manufacturing industry . With its unique properties, it has become an essential ingredient in many manufacturing processes . It can be stored for extended periods without losing its properties, making it a cost-effective option for manufacturers .
properties
IUPAC Name |
ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-2-14-7(13)6(12)5-3-15-8(10-5)9-4-11/h3-4H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTACMHVXGGGRQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CSC(=N1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057794 | |
Record name | Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate | |
CAS RN |
64987-03-7 | |
Record name | Ethyl 2-(formylamino)-α-oxo-4-thiazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64987-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-formamido-alpha-oxothiazol-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-formamido-α-oxothiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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